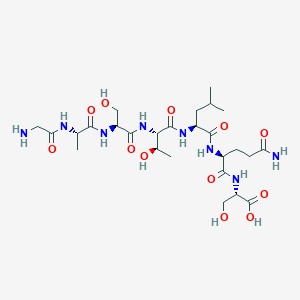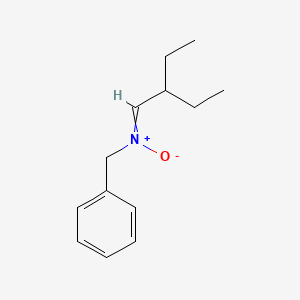
N-Benzyl-2-ethylbutan-1-imine N-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Benzyl-2-ethylbutan-1-imine N-oxide is an organic compound that belongs to the class of N-oxides N-oxides are characterized by the presence of an oxygen atom bonded to a nitrogen atom, resulting in a zwitterionic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Benzyl-2-ethylbutan-1-imine N-oxide can be synthesized through the oxidation of the corresponding amine. One common method involves the use of hydrogen peroxide as the oxidizing agent in the presence of a base. The reaction typically proceeds as follows:
- The amine is treated with hydrogen peroxide.
- The reaction mixture is heated to facilitate the oxidation process.
- The resulting N-oxide is isolated and purified.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient and scalable synthesis. The use of catalysts, such as rhenium-based catalysts, can enhance the yield and selectivity of the oxidation process .
Chemical Reactions Analysis
Types of Reactions
N-Benzyl-2-ethylbutan-1-imine N-oxide undergoes several types of chemical reactions, including:
Oxidation: The compound can be further oxidized to form various oxidation products.
Reduction: Reduction of the N-oxide can regenerate the corresponding amine.
Substitution: The N-oxide can participate in substitution reactions, where the oxygen atom is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, sodium perborate, and urea-hydrogen peroxide adduct are commonly used oxidizing agents
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used to reduce the N-oxide back to the amine.
Substitution: Various nucleophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Further oxidation can lead to the formation of hydroxylamines or nitrones.
Reduction: The major product of reduction is the corresponding amine.
Substitution: The products of substitution reactions depend on the nucleophile used and the reaction conditions.
Scientific Research Applications
N-Benzyl-2-ethylbutan-1-imine N-oxide has several applications in scientific research:
Biology: The compound can be used in studies involving the oxidation of amines and the formation of N-oxides.
Medicine: Research into the biological activity of N-oxides may lead to the development of new pharmaceuticals.
Industry: This compound can be used in the production of fine chemicals and as an intermediate in the synthesis of other compounds
Mechanism of Action
The mechanism of action of N-Benzyl-2-ethylbutan-1-imine N-oxide involves the formation of a zwitterionic structure, where the nitrogen atom carries a positive charge and the oxygen atom carries a negative charge. This structure allows the compound to act as a base in intramolecular elimination reactions, such as the Cope elimination . The N-oxide can also participate in redox reactions, where it can be oxidized or reduced depending on the reaction conditions .
Comparison with Similar Compounds
N-Benzyl-2-ethylbutan-1-imine N-oxide can be compared to other N-oxides, such as:
Pyridine N-oxide: Similar in structure but derived from pyridine.
Trimethylamine N-oxide: Another N-oxide with a simpler structure, often used in studies of protein folding and stability.
Lactam N-oxides: These compounds have a cyclic structure and are used in various synthetic applications.
The uniqueness of this compound lies in its specific structure, which allows for unique reactivity and applications in both research and industry.
Properties
CAS No. |
823817-63-6 |
|---|---|
Molecular Formula |
C13H19NO |
Molecular Weight |
205.30 g/mol |
IUPAC Name |
N-benzyl-2-ethylbutan-1-imine oxide |
InChI |
InChI=1S/C13H19NO/c1-3-12(4-2)10-14(15)11-13-8-6-5-7-9-13/h5-10,12H,3-4,11H2,1-2H3 |
InChI Key |
MXQNRHCAQYQRQU-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)C=[N+](CC1=CC=CC=C1)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2R)-4-Phenyl-2-{[(1S)-1-phenylbut-3-en-1-yl]amino}but-3-en-1-ol](/img/structure/B14220894.png)
![N~1~-[(2-Fluorophenyl)methyl]-N~2~-(4-methylpentan-2-yl)ethane-1,2-diamine](/img/structure/B14220895.png)

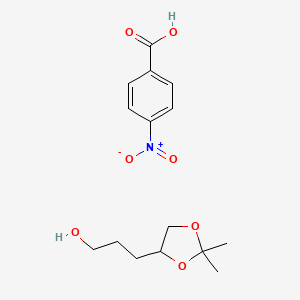
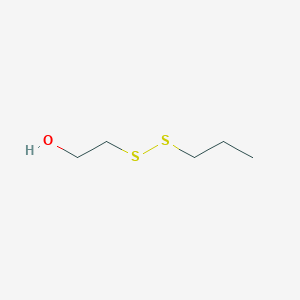
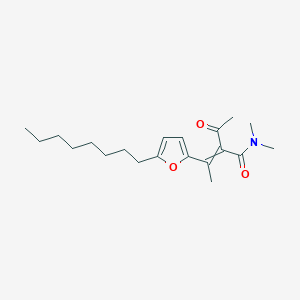
![4-[(E)-Phenyldiazenyl]-2,2'-bipyridine](/img/structure/B14220941.png)
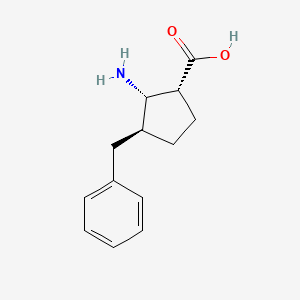
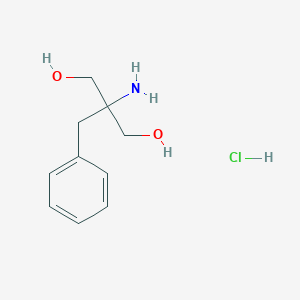
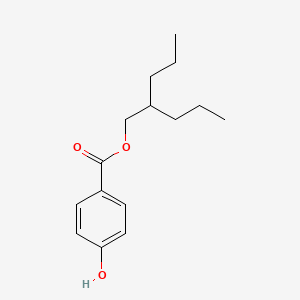
![Carbamic acid, [2-[(4-chlorophenyl)thio]ethyl]-, 1,1-dimethylethyl ester](/img/structure/B14220963.png)
![{[4-(Hexyloxy)phenyl]methyl}(triphenyl)phosphanium chloride](/img/structure/B14220968.png)
